![molecular formula C16H14ClFN2O B2982678 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide CAS No. 2034205-34-8](/img/structure/B2982678.png)

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

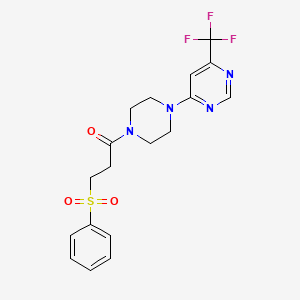

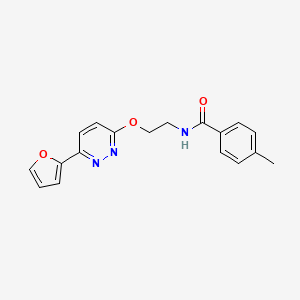

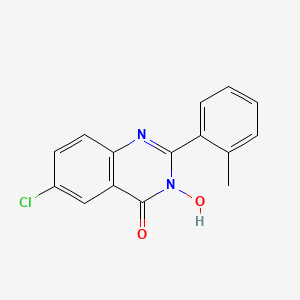

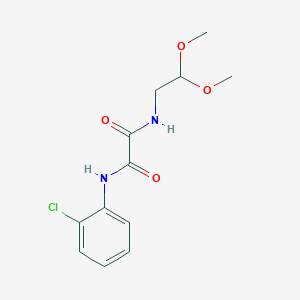

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide is a synthetic compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications. It is characterized by its unique chemical structure, which includes a chloro group, a cyclopropylpyridinyl moiety, and a fluorobenzamide group.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

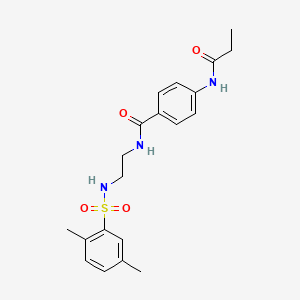

Research demonstrates that compounds containing fluorobenzamides, similar in structure to "2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide", exhibit promising antimicrobial activity. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, showing significant antimicrobial screening results against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Antibacterial Activity

Similarly, compounds related to "2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide" have shown effectiveness as antibacterial agents. Bouzard et al. (1992) prepared and tested a series of fluoro naphthyridines for their in vitro and in vivo antibacterial activities, finding that certain substitutions on the cycloalkylamino group significantly enhanced antibacterial efficacy (Bouzard et al., 1992).

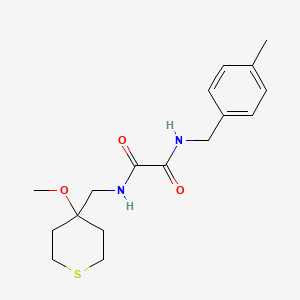

Drug Development and Chemical Reactivity

Further studies explore the chemical reactivity of similar compounds, with applications in drug development. For example, Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, yielding cyclopropanation products and demonstrating the potential of such compounds in synthesizing drug molecules with specific biological activities (Braun, Frank, & Ganter, 2012).

Métodos De Preparación

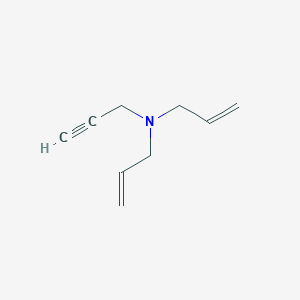

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide typically involves multiple steps, including the formation of the cyclopropylpyridinyl moiety and the subsequent coupling with the fluorobenzamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this

Propiedades

IUPAC Name |

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJYHKBRVJIRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2982596.png)

![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)